3-Amino-5-benzylthio-1,2,4-thiadiazole

Descripción general

Descripción

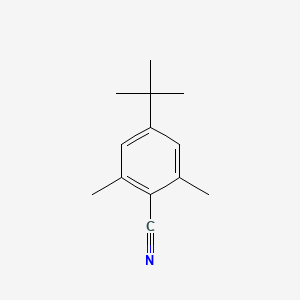

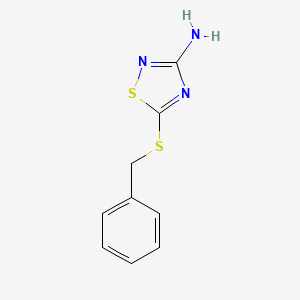

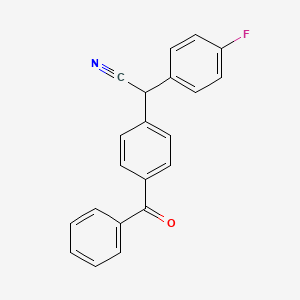

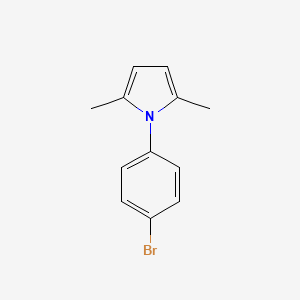

3-Amino-5-benzylthio-1,2,4-thiadiazole is a derivative of the 1,2,4-thiadiazole family, which is a class of heterocyclic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The specific compound of interest has an amino group at the 3-position and a benzylthio group at the 5-position of the thiadiazole ring.

Synthesis Analysis

The synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, including the benzylthio variant, can be achieved through various methods. One approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the construction of the thiadiazole core under catalyst- and oxidant-free conditions at room temperature, yielding a variety of derivatives in good to excellent yields . Another method utilizes I2-mediated oxidative C-N and N-S bond formations in water, providing an environmentally benign and metal-free synthesis pathway with excellent substrate tolerance . Additionally, a sequential synthesis process involving condensation followed by I2-mediated oxidative bond formation has been reported, compatible with various aldehydes .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives can be complex, as seen in the synthesis of related compounds. For instance, the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole libraries involves the transformation of key intermediates through oxidation and substitution reactions to yield the desired products in good yields and purities . The structural analysis of these compounds is crucial for understanding their properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives can be explored through their ability to form metal complexes. For example, 2-amino-5-benzylmercapto-1,3,4-thiadiazole, a related compound, has been used to synthesize monomeric crystalline metal complexes with Co(II), Cu(II), Zn(II), and Hg(II), which have been studied by X-ray diffraction and FTIR spectroscopy . These complexes provide insights into the metal/resin binding mode, which is relevant for applications in metal uptake.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the crystal structure of a related 2-amino-5-methyl-3H-1,3,4-thiadiazole derivative reveals molecular forces such as S=O close contact and NH=N hydrogen bonds, which affect the compound's properties . Additionally, the synthesis and antioxidant activity of novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been investigated, showing that regioselective alkylation and glycosylation can lead to compounds with significant antioxidant activity .

Aplicaciones Científicas De Investigación

1. Antitumor Agents against Chronic Myelogenous Leukemia

- Summary of Application: This compound has been synthesized and evaluated for its cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .

- Methods of Application: The cytotoxic effects of the compounds were determined using the MTT assay on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 hours of incubation .

- Results: The compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

2. Anticancer Agents

- Summary of Application: A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs .

- Methods of Application: The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

- Results: Most of the compounds significantly prevented the proliferation of tested cancer cells. In particular, 2-F, 4-Cl, and 2,6-diF substituted derivatives showed promising activities, especially against Hela cancer cells (IC50=0.37, 0.73 and 0.95µM, respectively) which were significantly more potent than sorafenib as the reference drug (IC50=7.91µM) .

3. Antitumor Activities against Various Cancer Cell Lines

- Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .

- Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .

- Results: The specific results or outcomes obtained from this application are not provided in the source .

4. Antimicrobial Activity

- Summary of Application: This compound has been synthesized and evaluated for its antimicrobial activity. It has been found to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .

- Methods of Application: The antimicrobial activities of the compound were evaluated by measuring the clear zones around the compound in a culture of the microorganisms .

- Results: The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones .

5. Antitumor Agents against Various Cancer Cell Lines

- Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .

- Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .

- Results: The specific results or outcomes obtained from this application are not provided in the source .

6. Propellants, Explosives, Pyrotechnics, and Chemotherapy

- Summary of Application: High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

- Methods of Application: The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- Results: The specific results or outcomes obtained from this application are not provided in the source .

7. Antimicrobial Activity

- Summary of Application: This compound has been synthesized and evaluated for its antimicrobial activity. It has been found to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .

- Methods of Application: The antimicrobial activities of the compound were evaluated by measuring the clear zones around the compound in a culture of the microorganisms .

- Results: The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones .

8. Antitumor Agents against Various Cancer Cell Lines

- Summary of Application: 2-Benzylthio-5-amino-1,3,4-thiadiazole is used to study and investigate its antitumor activities against human cervix adenocarcinoma (HeLa), human liver cancer cell (SMMC-7721), human breast cancer cell (MCF-7) and human lung cancer cell (A549) lines .

- Methods of Application: The antitumor activities of the compound were evaluated by CCK-8 assay .

- Results: The specific results or outcomes obtained from this application are not provided in the source .

9. Propellants, Explosives, Pyrotechnics, and Chemotherapy

- Summary of Application: High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

- Methods of Application: The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- Results: The specific results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

The compound is classified as an irritant. It has hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Direcciones Futuras

Thiadiazole compounds, including 3-Amino-5-benzylthio-1,2,4-thiadiazole, are important molecules in organic and pharmaceutical chemistry . They have potential applications in various fields, including medicine and agrochemistry . Future research may focus on improving the efficiency of their synthesis and expanding their applications .

Propiedades

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-benzylthio-1,2,4-thiadiazole | |

CAS RN |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)